Product packaging for 1-[4-(Piperidin-3-yl)phenyl]ethan-1-ol(Cat. No.:)

1-[4-(Piperidin-3-yl)phenyl]ethan-1-ol

Cat. No.: B11752179
M. Wt: 205.30 g/mol
InChI Key: SICFBBWCTCWIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Piperidin-3-yl)phenyl]ethan-1-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This structure incorporates a piperidine ring, a common feature in many biologically active molecules and pharmaceuticals . The piperidine moiety is frequently employed as a building block in drug discovery due to its potential to influence the pharmacokinetic and pharmacodynamic properties of lead compounds . Compounds featuring phenyl-piperidine scaffolds are investigated for their potential biological activities. Research into analogous structures has shown that such compounds can exhibit promising antiproliferative activity against various human cancer cell lines . For instance, some urea-based compounds containing a piperidine group have demonstrated potent efficacy in vitro, particularly against renal cancer and melanoma cell lines . The presence of the ethanol group on the phenyl ring may contribute to the molecule's hydrogen-bonding capacity, which can be a critical factor in its interaction with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to utilize this high-purity compound for exploratory studies in hit-to-lead optimization and as a key synthetic intermediate in developing novel pharmacologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B11752179 1-[4-(Piperidin-3-yl)phenyl]ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(4-piperidin-3-ylphenyl)ethanol

InChI

InChI=1S/C13H19NO/c1-10(15)11-4-6-12(7-5-11)13-3-2-8-14-9-13/h4-7,10,13-15H,2-3,8-9H2,1H3

InChI Key

SICFBBWCTCWIKC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCNC2)O

Origin of Product

United States

Structure Activity Relationship Sar and Structural Modification Studies of 1 4 Piperidin 3 Yl Phenyl Ethan 1 Ol Analogues

Systematic Exploration of Substituent Effects on Biological Activity Profiles

The biological profile of 1-[4-(piperidin-3-yl)phenyl]ethan-1-ol is intrinsically linked to the spatial arrangement and electronic properties of its constituent parts. Alterations to any of the three main structural components—the piperidine (B6355638) ring, the ethan-1-ol group, or the phenyl linker—can lead to significant changes in receptor affinity and functional activity.

The point of attachment of the phenyl ring to the piperidine moiety is a fundamental determinant of a molecule's biological activity. The positional isomers—piperidin-3-yl, piperidin-4-yl, and piperidin-1-yl—orient the phenyl group in distinct spatial vectors, which dramatically affects how the molecule can interact with a target protein.

Piperidin-4-yl Analogues : In many classes of compounds, the 4-substituted piperidine is a common motif. For 4-(phenyl)piperidines, the phenyl group can adopt either an axial or an equatorial conformation. Studies on 4-(m-OH phenyl)piperidines have shown that binding in the preferred phenyl axial conformation can lead to agonist activity at opioid mu-receptors, while the accessible phenyl equatorial conformation may produce antagonism. nih.gov This dual activity profile highlights the conformational sensitivity introduced by this substitution pattern.

Piperidin-3-yl Analogues : Substitution at the 3-position, as in the title compound, creates an asymmetric center and a different spatial relationship between the phenyl ring and the piperidine nitrogen. This arrangement is often explored to optimize interactions with specific subpockets within a receptor binding site that may not be accessible to the more symmetrical 4-substituted isomers. The chirality introduced at this position means that the (R)- and (S)-enantiomers can exhibit significantly different biological activities and potencies.

Piperidin-1-yl (N-phenyl) Analogues : When the phenyl group is attached directly to the piperidine nitrogen (a piperidin-1-yl arrangement), the resulting structure is fundamentally different, often categorized as a piperazine (B1678402) analogue if another nitrogen is present in the ring. In studies of dopamine (B1211576) transporter (DAT) inhibitors, moving from a C-linked piperidine to an N-linked framework can drastically alter the SAR. For instance, in a series of DAT inhibitors, N-benzyl substitution on the piperidine ring was found to be a critical component for high affinity. nih.gov This suggests that using the piperidine nitrogen as the point of attachment fundamentally changes the pharmacophore.

The 1-hydroxyethyl group attached to the phenyl ring is a key functional feature, providing a hydrogen bond donor (the hydroxyl group) and a chiral center. Modifications to this moiety can influence potency, selectivity, and metabolic stability.

Alkyl Chain Length : Altering the length of the alkyl chain (e.g., from ethan-1-ol to propan-1-ol or methan-ol) would directly impact the distance between the hydroxyl group and the phenyl ring. This can be critical for establishing optimal hydrogen bonding interactions within a receptor. A longer chain increases lipophilicity and may allow the hydroxyl group to reach different regions of the binding pocket. Conversely, removing the methyl group entirely (to a methanol (B129727) derivative) would reduce steric bulk and bring the hydroxyl group closer to the phenyl core.

Hydroxyl Group Position and Presence : The presence of the hydroxyl group is often crucial for anchoring the ligand in the binding site through hydrogen bonds. Its removal to form a simple ethyl or methylphenyl derivative would eliminate this key interaction, likely leading to a significant loss in affinity. Shifting the hydroxyl group's position along the alkyl chain would also alter the geometry of this potential hydrogen bond.

Stereochemistry : The ethan-1-ol moiety contains a chiral center. The absolute configuration, (R) or (S), of this alcohol can be a major determinant of biological activity. It is common for one enantiomer to be significantly more potent than the other, as it will orient the hydroxyl group and methyl group in a more favorable position for interaction with a chiral receptor environment. Stereoisomers of related compounds with a 2-hydroxy-2-phenylethyl group on the piperidine nitrogen have demonstrated that stereochemistry is critical for high affinity at monoamine transporters. nih.gov

In a related series of N-benzyl piperidine analogues, various substitutions on the phenyl ring were explored to probe their effect on dopamine transporter (DAT) affinity. The findings provide a useful model for understanding potential SAR trends for the this compound scaffold. Electron-donating, electron-withdrawing, and sterically bulky groups can all modulate activity. For example, alkenyl and alkynyl substitutions at the 4'-position of the N-benzyl ring produced potent compounds. nih.gov

The following table illustrates hypothetical SAR trends based on common substitutions observed in similar phenyl-piperidine scaffolds.

Substitution on Phenyl RingPositionExpected Effect on ActivityRationale
Fluoro (F)4- (para)Potentially increase or maintainIncreases metabolic stability, can form favorable electronic interactions.
Chloro (Cl)4- (para)Potentially increase or maintainIncreases lipophilicity, fills hydrophobic pockets.
Methoxy (OCH₃)4- (para)VariableCan act as a hydrogen bond acceptor but adds steric bulk.
Methyl (CH₃)4- (para)VariableIncreases lipophilicity and fills small hydrophobic pockets.
Trifluoromethyl (CF₃)3- (meta)Potentially increaseStrong electron-withdrawing group, alters electronic profile.
Hydroxyl (OH)3- (meta)Potentially increaseProvides an additional hydrogen bonding point. nih.gov

Conformational Analysis and its Correlation with Observed SAR

The biological activity of flexible molecules like this compound is highly dependent on the three-dimensional conformation they adopt when interacting with a biological target. The piperidine ring typically exists in a low-energy chair conformation. The substituents on this ring can occupy either axial or equatorial positions, and the equilibrium between these states is a key factor in determining the molecule's preferred shape.

For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov However, for compounds with polar substituents and a nitrogen that can be protonated at physiological pH, electrostatic interactions can significantly influence the conformational preference. nih.gov For instance, upon protonation of the piperidine nitrogen, a stabilization of the axial conformer is often observed for polar 4-substituents. nih.gov

In the case of the 3-substituted title compound, the interplay between the piperidine ring's conformation and the rotation around the C-C bond connecting it to the phenyl ring determines the relative orientation of the key pharmacophoric elements. Computational studies, such as molecular mechanics calculations and quantum chemical methods, alongside experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to investigate these conformational preferences. nih.govmdpi.com The correlation of a low-energy conformation with high biological activity often suggests that this conformation represents the "bioactive" shape of the molecule required for optimal receptor binding.

Isosteric and Bioisosteric Replacements within the this compound Scaffold

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, used to improve a lead compound's properties by swapping one functional group or scaffold for another with similar physical or chemical properties. nih.gov

Phenyl Ring Replacements : The phenyl ring is a common target for bioisosteric replacement to enhance properties like solubility and metabolic stability, or to explore novel chemical space. nih.gov Nonclassical bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been used as effective phenyl ring mimics. nih.gov For example, a BCP analogue was found to be equipotent to its parent phenyl compound in one series, but with significantly improved metabolic properties. nih.gov Another potential replacement is a bridged piperidine moiety, which can improve drug-like properties such as solubility and lipophilicity. nih.gov Replacing the phenyl ring with heterocyclic systems (e.g., pyridine (B92270), thiophene) is also a common strategy to introduce new hydrogen bonding capabilities and alter the molecule's electronic profile.

Piperidine Ring Replacements : The piperidine ring itself can be replaced by other cyclic amines to modulate basicity (pKa), lipophilicity, and interaction with the target. Common bioisosteres for piperidine include:

Piperazine : Introduces a second nitrogen atom, which can be a site for further substitution or can serve as an additional hydrogen bond acceptor.

Pyrrolidine : A five-membered ring that alters the geometry and distance between the nitrogen and the phenyl scaffold.

Azaspiro[3.3]heptane : A more rigid, spirocyclic scaffold that has been successfully used to mimic substituted piperidines, sometimes leading to improved metabolic stability. researchgate.net

Computational Chemistry and Molecular Modeling Investigations of 1 4 Piperidin 3 Yl Phenyl Ethan 1 Ol

Ligand-Protein Interaction Studies

Understanding how a ligand interacts with its protein target is fundamental to elucidating its mechanism of action. Computational methods such as molecular docking and molecular dynamics simulations are pivotal in predicting and analyzing these interactions at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netwjarr.com This method is instrumental in understanding the binding mode of 1-[4-(Piperidin-3-yl)phenyl]ethan-1-ol with various protein targets. By simulating the binding process, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.

A typical molecular docking study involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a defined scoring function. The pose with the most favorable score is predicted to be the most likely binding mode.

Table 1: Hypothetical Molecular Docking Results for this compound with Target Protein X

ParameterValue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsSER-234, ASP-112
Hydrophobic InteractionsLEU-115, PHE-345, VAL-230
Electrostatic InteractionsASP-112

The results from molecular docking simulations, as hypothetically illustrated in Table 1, can guide the optimization of the lead compound to enhance its binding affinity and selectivity.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. frontiersin.orgutah.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the intricate dance of molecular interactions.

In the context of this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The simulation would then be run for a specific period, often on the nanosecond to microsecond timescale, to observe the stability of the ligand within the binding pocket and the dynamics of its interactions with surrounding amino acid residues.

Table 2: Hypothetical Analysis of a 100 ns Molecular Dynamics Simulation of this compound in Complex with Target Protein X

AnalysisObservation
Root Mean Square Deviation (RMSD) of LigandStable, with fluctuations < 2 Å
Root Mean Square Fluctuation (RMSF) of Protein ResiduesHigher fluctuations in loop regions, stable in the binding site
Hydrogen Bond OccupancyHigh occupancy for SER-234 and ASP-112 interactions
Conformational Changes in LigandMinor conformational changes observed, maintaining key interactions

These simulations can provide valuable information on the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the free energy of binding. frontiersin.org

Pharmacophore Modeling and Virtual Screening for Identification of Related Ligands

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. researchgate.netdergipark.org.trresearchgate.net A pharmacophore model can be generated based on the structure of a known active ligand, like this compound, or from the structure of the ligand-binding site of a protein.

The key features of a pharmacophore model typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. Once a pharmacophore model for this compound is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore and are therefore likely to have similar biological activity. This process is known as virtual screening.

Table 3: Hypothetical Pharmacophore Features for this compound

FeatureDescription
Hydrogen Bond DonorHydroxyl group, Piperidine (B6355638) N-H
Hydrogen Bond AcceptorHydroxyl group
Aromatic RingPhenyl group
Positive IonizablePiperidine nitrogen

Virtual screening campaigns based on such pharmacophore models can lead to the identification of novel scaffolds with desired biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govfrontiersin.org By developing a QSAR model for a series of analogs of this compound, it is possible to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can encode various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. mdpi.com

Table 4: Hypothetical QSAR Equation for a Series of this compound Analogs

EquationpIC50 = 0.5 * LogP - 0.2 * TPSA + 1.2 * (presence of H-bond donor) + 3.4
0.85
Q² (cross-validation)0.75

A validated QSAR model can be a valuable tool for prioritizing the synthesis of new compounds with potentially improved activity. mdpi.com

In Silico Prediction of Molecular Behavior and Properties Relevant to Biological Activity

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.govresearchgate.net In silico tools can predict these properties based on the molecular structure of the compound, helping to identify potential liabilities early in the development process.

For this compound, various molecular properties can be calculated to predict its drug-likeness and potential for oral bioavailability. These properties often include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Table 5: Hypothetically Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted Value
Molecular Weight ( g/mol )219.32 nih.gov
LogP2.5
Topological Polar Surface Area (TPSA) (Ų)49.3
Hydrogen Bond Donors2 nih.gov
Hydrogen Bond Acceptors2
Lipinski's Rule of FiveCompliant

These in silico predictions provide a preliminary assessment of the compound's potential to be developed into an orally administered drug and can guide further optimization efforts. pharmacophorejournal.com

Preclinical Pharmacological Assessment of 1 4 Piperidin 3 Yl Phenyl Ethan 1 Ol and Its Derivatives

Receptor Binding Profiling and Ligand Selectivity Characterization

The phenylpiperidine scaffold is a well-established pharmacophore that interacts with a variety of receptors, demonstrating a range of affinities and selectivities depending on the specific substitutions.

Interaction with G-Protein Coupled Receptors (GPCRs)

Derivatives of 1-[4-(Piperidin-3-yl)phenyl]ethan-1-ol show significant interactions with several GPCRs, including Sphingosine-1-Phosphate (S1P) receptors and muscarinic acetylcholine (B1216132) receptors (mAChRs).

Sphingosine-1-Phosphate (S1P) Receptors: S1P receptors are crucial in regulating immune cell trafficking, and their modulation is a key strategy in treating autoimmune diseases. mdpi.com Phenylpiperidine-containing compounds have been developed as S1P receptor modulators. For instance, ozanimod, which contains a substituted phenylpiperidine-like core, binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5). frontiersin.org Functional assays demonstrate that these compounds act as agonists, leading to receptor internalization and degradation, which ultimately sequesters lymphocytes in lymph nodes. mdpi.com The potency of various S1P receptor modulators highlights the scaffold's potential for high-affinity binding. frontiersin.org

Muscarinic Receptors: Phenylpiperidine structures are also found in ligands for muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological functions. A series of pethidine analogs, which are 4-phenylpiperidine (B165713) derivatives, were synthesized and evaluated for their binding affinity at M1, M3, and M5 mAChR subtypes. One such analog, compound 6b, demonstrated significant affinity with Ki values of 0.67 µM, 0.37 µM, and 0.38 µM for M1, M3, and M5 receptors, respectively. nih.gov This indicates that the phenylpiperidine core can be effectively targeted to specific muscarinic receptor subtypes.

Compound / Derivative ClassReceptor SubtypeBinding Affinity (Ki)
Pethidine Analog (6b)M1 mAChR0.67 µM
Pethidine Analog (6b)M3 mAChR0.37 µM
Pethidine Analog (6b)M5 mAChR0.38 µM
Ozanimod AnalogS1P1<1 nM
Ozanimod AnalogS1P5<1 nM

Table 1: Representative GPCR Binding Affinities of Phenylpiperidine Derivatives. Data compiled from multiple sources. frontiersin.orgnih.gov

Ligand Binding to Other Relevant Protein Targets

Beyond GPCRs, the phenylpiperidine scaffold is particularly recognized for its high-affinity binding to sigma (σ) receptors.

Sigma (σ) Receptors: The sigma receptor system is implicated in a wide range of central nervous system functions. Numerous studies have demonstrated that 1-phenylpiperazine (B188723) and 4-phenylpiperidine derivatives bind to sigma receptors with high affinity, often in the low nanomolar range (Ki = 1-10 nM). nih.gov These compounds can exhibit selectivity for σ1 over σ2 receptors. For example, a series of phenoxyalkylpiperidines showed Ki values for the σ1 receptor ranging from 0.34 to 1.49 nM, with much lower affinity for the σ2 subtype. uniba.it Similarly, another study identified a piperidine (B6355638) derivative (compound 12a) with a Ki of 0.54 nM for σ1 receptors and negligible affinity for σ2 receptors. unict.it This high affinity and selectivity make these compounds valuable tools for studying sigma receptor function and potential therapeutics for neuropsychiatric disorders. nih.govrsc.org

Compound / Derivativeσ1 Receptor (Ki)σ2 Receptor (Ki)Reference
Phenylpiperazine/Phenylpiperidine Derivatives1-10 nM--- nih.gov
N-[(4-chlorophenoxy)ethyl]piperidine (1a)0.34 nM52.3 nM uniba.it
N-[(4-methoxyphenoxy)ethyl]piperidine (1b)0.89 nM120 nM uniba.it
Phenylacetate Piperidine Derivative (12a)0.54 nM>10,000 nM unict.it
Phenylacetate Piperidine Derivative (12c)9.9 nM>10,000 nM unict.it

Table 2: Sigma Receptor Binding Affinities of Phenylpiperidine Derivatives. nih.govuniba.itunict.it

Cellular Mechanism of Action Studies

The interaction of these compounds with their molecular targets initiates downstream signaling events that manifest as specific cellular responses.

Investigation of Cellular Pathway Modulation and Signaling Cascade Effects

Derivatives of this compound can modulate intracellular signaling pathways, often linked to their receptor binding profiles. For example, a pyrazolopyrimidine derivative featuring a piperidinyl-phenyl moiety (Compound 18) was found to strongly affect FLT3-ITD mediated signaling pathways in acute myeloid leukemia (AML) cells. nih.gov This compound induced apoptosis by causing cell cycle arrest in the G0/G1 phase. nih.gov Similarly, compounds targeting the NLRP3 inflammasome, which also contain a 1-(piperidin-4-yl) substructure, have been shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β. nih.gov

Cellular Phenotype Assays

The modulation of cellular pathways by these compounds often translates into measurable effects on cell behavior, such as proliferation and viability.

Antiproliferative Activity: Numerous studies have demonstrated the antiproliferative effects of phenylpiperidine derivatives across various cancer cell lines. A novel series of 5-phenyl-N-piperidine ethanone (B97240) derivatives showed significant antiproliferative activities against gastric (SGC-7901, MGC-803) and breast (Bcap-37) cancer cell lines. nih.gov Another study on tetramethylpiperidine-substituted phenazines reported potent activity against esophageal, hepatocellular, and colon cancer cell lines, with mean IC50 values as low as 0.36 µg/ml. nih.gov A pyrazolopyrimidine derivative containing a piperidinyl-phenyl group potently inhibited the proliferation of FLT3-ITD positive AML cell lines, with GI50 values of 22 nM (MV4-11) and 21 nM (MOLM13). nih.govresearchgate.net

Compound / Derivative ClassCell LineAntiproliferative Activity (GI50/IC50)
CHMFL-FLT3-122MV4-11 (AML)22 nM
CHMFL-FLT3-122MOLM13 (AML)21 nM
Sulfonamide Derivative (6)HCT-116 (Colon)3.53 µM
Sulfonamide Derivative (6)HepG-2 (Liver)3.33 µM
Sulfonamide Derivative (6)MCF-7 (Breast)4.31 µM
TMP-Phenazine (B3962)Various Cancer LinesMean IC50: 0.36 µg/ml

Table 3: Antiproliferative Activity of Representative Piperidine Derivatives. Data compiled from multiple sources. nih.govnih.govresearchgate.netacs.org

Cell Viability: The antiproliferative effects are often assessed using cell viability assays like the MTT assay. nih.govjournalagent.com For instance, the cytotoxicity of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives was evaluated in THP-1 cells, demonstrating their potential to reduce cell viability. nih.gov These assays confirm that the observed antiproliferative effects are due to cytotoxic or cytostatic mechanisms.

In Vitro Metabolic Fate and Biotransformation Pathways

The metabolic stability and biotransformation of phenylpiperidine derivatives are critical aspects of their preclinical assessment, with Cytochrome P450 (CYP) enzymes playing a central role.

Cytochrome P450 Involvement: The metabolism of compounds containing a piperidine moiety is extensively mediated by CYP enzymes, which are primarily located in the liver. acs.orgnih.gov The major CYP isoforms responsible for metabolizing approximately 80% of clinical drugs include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

For piperidine-type compounds, common metabolic pathways include N-dealkylation, ring α-oxidation, and N-oxidation. acs.orgnih.gov Studies on thioridazine, a piperidine-type phenothiazine, revealed that CYP1A2 and CYP3A4 are the main enzymes responsible for 5-sulfoxidation and N-demethylation, while CYP2D6 is the primary enzyme catalyzing 2-sulfoxidation. nih.govclinpgx.org Similarly, for 4-aminopiperidine (B84694) drugs, CYP3A4 is a major isoform that catalyzes the N-dealkylation reaction. acs.orgnih.gov The specific CYP enzymes involved can be influenced by the substituents on the piperidine and phenyl rings. researchgate.net Understanding which CYP isoforms metabolize a given derivative is crucial for predicting potential drug-drug interactions. nih.govmdpi.com

Application in Advanced Biological Modalities

The unique structural characteristics of this compound, combining a semi-rigid piperidine ring with a phenyl group, make it a compelling scaffold for the design of sophisticated therapeutic agents. Its potential utility extends to the rapidly evolving field of bifunctional molecules, which are designed to bring two biological entities into close proximity to elicit a specific pharmacological effect.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality. nih.gov They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov A PROTAC molecule consists of three key components: a warhead that binds the POI, a ligand for an E3 ligase, and a linker that connects these two elements. nih.gov

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). nih.govnih.gov While flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains have been widely used, there is a growing interest in incorporating more rigid structural motifs, such as piperidine and piperazine (B1678402) rings. nih.govnih.gov

The this compound scaffold could serve as a valuable component of a rigid linker in PROTAC design. The phenylpiperidine unit can impart a degree of conformational constraint to the linker, which can be advantageous for optimizing the geometry of the ternary complex. nih.govresearchgate.net This rigidity can reduce the entropic penalty associated with complex formation, potentially leading to enhanced cooperativity and more stable and productive ternary complexes. researchgate.net

Feature of LinkerFlexible Linker (e.g., PEG, Alkyl Chain)Rigid Linker (e.g., containing Phenylpiperidine)
Conformational Freedom HighLow
Ternary Complex Geometry Multiple possible conformationsMore defined and constrained
Solubility Can be modulatedCan be improved by basic nitrogen atoms
Metabolic Stability Can be susceptible to metabolismGenerally more stable

The formation of a stable and productive ternary complex is paramount for effective protein degradation. The rigidity and length of the PROTAC linker are crucial parameters that must be carefully optimized to achieve this. nih.govbiorxiv.org A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a viable complex. nih.gov Conversely, an excessively long and flexible linker might not effectively bring the two proteins into the correct orientation for efficient ubiquitin transfer. nih.gov

The incorporation of rigid moieties like the phenylpiperidine scaffold found in this compound can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. researchgate.net This can lead to a more favorable Gibbs free energy of binding and increased stability of the resulting complex. researchgate.net Computational modeling and structural biology techniques are increasingly being employed to rationally design linkers with optimal rigidity and length to maximize the cooperativity and stability of the ternary complex. biorxiv.org

The structure-activity relationship (SAR) of PROTACs is highly dependent on the linker. Studies have shown that subtle changes in linker composition and length can have a profound impact on degradation efficiency. explorationpub.com For instance, the introduction of a piperidine group has been successfully used to enhance the solubility of certain PROTACs. nih.gov The ethan-1-ol group in the title compound could also provide a point for further chemical modification and attachment to other linker components, allowing for the fine-tuning of its length and properties.

Beyond its potential role in PROTACs, the this compound scaffold is relevant to other bifunctional molecule design strategies. The ability to connect two distinct molecular entities is a powerful concept in drug discovery.

Dual-Target Inhibitors: The phenylpiperidine core is a common feature in a variety of pharmacologically active compounds, including dual-target inhibitors. mdpi.comwikipedia.orgnih.gov These molecules are designed to simultaneously modulate two different biological targets that are implicated in a disease pathway. For example, derivatives of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) have been evaluated as dual-target inhibitors of acetylcholinesterase and the serotonin (B10506) transporter for potential use in Alzheimer's disease. mdpi.com The structural framework of this compound could be adapted to create novel dual-target inhibitors by attaching pharmacophores for two different targets.

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a cytotoxic payload. mdpi.com The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. mdpi.com While various types of linkers are used in ADCs, the principles of linker design, including the balance of stability and controlled release, are universal. nih.gov The phenylpiperidine motif, due to its defined structure and chemical handles, could potentially be incorporated into novel ADC linkers to modulate their properties.

Other Emerging Modalities: The field of bifunctional molecules is continuously expanding. For instance, Ribonuclease Targeting Chimeras (RiboTACs) are designed to bring a ribonuclease to a target RNA molecule to induce its degradation. nih.gov While the design of RiboTACs is still in its early stages, the fundamental concept of a linker connecting a targeting moiety to an effector moiety remains. The chemical properties of the this compound scaffold could be explored in the context of these and other emerging bifunctional platforms.

Future Research Trajectories and Academic Perspectives for 1 4 Piperidin 3 Yl Phenyl Ethan 1 Ol Research

Development of Novel and Efficient Synthetic Strategies for the Compound Class

The synthesis of enantioenriched 3-substituted piperidines has historically been challenging, often relying on lengthy processes, stoichiometric chiral building blocks, or resolution techniques like chiral HPLC separation. nih.gov Future research will focus on developing more direct, efficient, and stereoselective synthetic routes.

A primary objective is to move beyond traditional multi-step methods, such as those involving intramolecular Claisen condensation, which can be limited by moderate yields and the need for extra protection/deprotection steps. nih.gov Modern approaches are increasingly centered on catalytic asymmetric synthesis. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a powerful strategy to create 3-substituted tetrahydropyridines, which are precursors to the desired piperidines. acs.orgsnnu.edu.cn This method offers high yields, excellent enantioselectivity, and tolerance for a wide range of functional groups. acs.orgsnnu.edu.cn

Future strategies will likely build upon these catalytic systems. Key areas of development include:

Catalyst Optimization: Designing new ligands for transition metals (e.g., Rhodium, Copper, Iridium) to improve regio- and enantioselectivity in the functionalization of pyridine (B92270) or its derivatives. nih.govacs.org

Flow Chemistry: Adapting catalytic methods to continuous flow reactors to enhance scalability, safety, and reproducibility.

Biocatalysis: Employing enzymes, such as transaminases, in dynamic kinetic resolution processes to afford highly pure chiral piperidine (B6355638) intermediates. nih.gov

Table 1: Comparison of Synthetic Approaches for 3-Arylpiperidine Scaffolds

Method Description Advantages Challenges
Classical Synthesis Multi-step construction involving intramolecular cyclization (e.g., Claisen condensation) and resolution of racemates. nih.gov Well-established procedures. Lengthy, often low overall yield, requires chiral separation. nih.govnih.gov
Rh-Catalyzed Asymmetric Carbometalation A three-step process involving partial pyridine reduction, Rh-catalyzed asymmetric coupling with an arylboronic acid, and final reduction. snnu.edu.cn High yield and enantioselectivity, broad functional group tolerance, can be performed on a gram scale. nih.govsnnu.edu.cn Requires specialized catalysts and multi-step (though streamlined) process.
Cu(I)-Catalyzed Protoborylation Dearomatization of pyridine followed by a copper-catalyzed regio-, diastereo-, and enantioselective protoborylation to form a C-B bond. acs.org Provides facile access to chiral piperidines from readily available materials. acs.org Method development is ongoing to broaden substrate scope.
Zincke Imine Intermediates A pyridine ring-opening and ring-closing approach using anilines as nucleophiles to generate N-arylpiperidines. acs.org Convergent coupling of complex fragments, suitable for generating compound libraries. acs.org Primarily focused on N-aryl derivatives.

Advanced Mechanistic Studies at the Atomic and Molecular Levels

A deeper understanding of how 1-[4-(Piperidin-3-yl)phenyl]ethan-1-ol and its analogs interact with biological systems is crucial for rational drug design. Future research will employ a combination of experimental and computational techniques to probe these interactions at an atomic resolution.

Computational methods like Density Functional Theory (DFT) will be instrumental in elucidating the mechanisms of novel synthetic reactions, helping to explain observed stereoselectivity and optimize reaction conditions. acs.org For understanding biological activity, molecular dynamics (MD) simulations and docking studies will be paramount. nih.gov These computational tools can predict the binding modes of ligands within the active sites of target proteins, identifying key interacting amino acid residues. nih.gov Such studies can reveal why a particular enantiomer of the compound might be more active than another and guide the design of derivatives with improved affinity and selectivity. nih.gov

Key research trajectories include:

Conformational Analysis: Studying the preferred three-dimensional structures of the compound and how the orientation of the phenyl and piperidine rings influences biological activity.

Binding Kinetics: Using advanced simulation techniques to predict not only the binding affinity (how tightly a molecule binds) but also the association and dissociation rates (how quickly it binds and releases), which can be critical for therapeutic effect.

Quantum Mechanics/Molecular Mechanics (QM/MM): Applying hybrid methods to model enzymatic reactions or receptor activation with high accuracy, providing detailed insight into the electronic changes that occur during ligand-protein interaction.

Table 2: Application of Advanced Mechanistic Tools

Technique Application Area Expected Insights
Density Functional Theory (DFT) Synthetic Reaction Mechanisms acs.org Understanding transition states, reaction pathways, and the origin of stereoselectivity. acs.org
Molecular Docking Ligand-Protein Interaction nih.gov Prediction of binding poses and estimation of binding affinity to biological targets. nih.gov
Molecular Dynamics (MD) Simulations Ligand-Protein Stability nih.gov Analysis of the stability of the ligand-protein complex over time and identification of key intermolecular interactions (e.g., hydrogen bonds). nih.gov
NMR Spectroscopy Structural Elucidation Experimental confirmation of molecular structure and conformational preferences in solution.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new chemical entities. mdpi.com For the this compound class, AI/ML can be applied across the entire discovery pipeline. nih.gov

Initially, ML models can be trained on existing data from piperidine-containing compounds to predict physicochemical properties, biological activities, and potential toxicity profiles. mdpi.com This allows for the rapid virtual screening of vast chemical libraries to prioritize candidates for synthesis and testing. researchgate.net

Table 3: AI/ML Applications in the Drug Discovery Cycle

Discovery Phase AI/ML Application Objective
Target Identification Network Analysis, Literature Mining nih.gov Identify and validate novel biological targets for the compound class.
Hit Identification High-Throughput Virtual Screening (HTVS) nih.gov Screen millions of virtual compounds to identify those likely to be active against a chosen target.
Lead Optimization Generative Models, Predictive ADMET mdpi.comresearchgate.net Design novel analogs with improved potency, selectivity, and pharmacokinetic properties while minimizing predicted toxicity.
Synthesis Planning Retrosynthesis Prediction acm.org Propose efficient synthetic routes for novel, computer-designed molecules.

Exploration of Undiscovered Biological Activities and Therapeutic Applications for Analogs

The piperidine scaffold is a privileged structure in pharmacology, found in drugs targeting a wide array of conditions. nih.gov Derivatives have demonstrated activities including anti-cancer, anti-inflammatory, anti-diabetic, and analgesic effects. ijnrd.orgajchem-a.com The phenylpiperidine subclass, in particular, is well-known for its potent analgesic properties, exemplified by drugs like fentanyl that act on opioid receptors. nih.gov

Future research on analogs of this compound will involve broad biological screening to uncover novel therapeutic applications. Structure-activity relationship (SAR) studies will be conducted by systematically modifying different parts of the molecule—the piperidine ring, the phenyl group, and the ethanol (B145695) side chain—to probe for new activities. nih.gov

Potential areas for exploration include:

Oncology: A study of structurally related 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs identified potent inhibitors of glutaminase (B10826351) 1 (GLS1), a target in cancer therapy. nih.gov This suggests that analogs of this compound could be investigated for similar anti-proliferative effects.

Neuroscience: Beyond pain, piperidine derivatives are active as antipsychotics and treatments for Alzheimer's disease. mdpi.com Screening against a panel of central nervous system (CNS) receptors, such as sigma receptors, dopamine (B1211576) receptors, or serotonin (B10506) receptors, could reveal new psychotropic or neuroprotective agents. nih.gov

Infectious Diseases: The piperidine scaffold is present in compounds with documented anti-parasitic, anti-viral, and anti-fungal properties. ajchem-a.commdpi.com Analogs could be tested against a range of pathogens to identify new anti-infective leads.

Table 4: Potential Therapeutic Areas for Analog Screening

Therapeutic Area Potential Biological Targets Rationale / Examples
Oncology Kinases, Glutaminase (GLS1), Topoisomerases nih.govresearchgate.net Related piperidine scaffolds have shown anti-cancer activity. ajchem-a.comnih.gov
Pain Management Opioid Receptors (e.g., mu, kappa), ORL1 Receptor nih.govnih.gov The phenylpiperidine moiety is a classic opioid pharmacophore. nih.gov
Neuropsychiatry Sigma Receptors, Dopamine/Serotonin Transporters nih.gov Piperidine derivatives are used as antipsychotics. mdpi.com
Metabolic Disease Alpha-glucosidase, other metabolic enzymes ijnrd.org Some piperidine derivatives exhibit anti-diabetic properties. ijnrd.org
Infectious Diseases Viral, fungal, or parasitic enzymes Broad-spectrum antimicrobial activity has been observed in piperidine compounds. ajchem-a.commdpi.com

Q & A

Q. What are the common synthetic routes for 1-[4-(Piperidin-3-yl)phenyl]ethan-1-ol, and how can purity be ensured?

The synthesis typically involves coupling reactions between piperidine derivatives and aryl halides or via reductive amination. For example, reacting pyridin-2-yl-4-oxobutanal derivatives with substituted amines under controlled temperatures (e.g., 60–80°C) and catalysts like palladium or nickel can yield the target compound . To ensure purity:

  • Use column chromatography with silica gel and gradient elution (e.g., 5–20% methanol in dichloromethane).
  • Monitor reaction progress via TLC or HPLC.
  • Employ recrystallization in ethanol/water mixtures for final purification.

Q. How is the biological activity of this compound initially assessed in vitro?

Standard assays include:

  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter transporters) using HEK-293 cells expressing target receptors .
  • Cytotoxicity profiling : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HepG2, MCF-7) at concentrations ranging from 1 nM to 100 µM .
  • Enzyme inhibition : Kinetic analysis using fluorogenic substrates (e.g., acetylcholinesterase inhibition monitored at λex 340 nm, λem 460 nm) .

Q. What safety precautions are critical during handling?

Refer to SDS guidelines (e.g., AK Scientific’s recommendations for similar piperidine derivatives):

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation (acute toxicity Category 4, as per CLP Regulation) .
  • Store at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key parameters include:

  • Catalyst selection : Pd/C or NiCl2(dppe) for cross-couplings, optimizing ligand-to-metal ratios (e.g., 1:1.2) .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl intermediates.
  • Temperature control : Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes .
  • Workflow automation : Continuous flow reactors improve reproducibility and scalability .

Q. How can contradictory data in receptor binding studies be resolved?

Contradictions may arise due to stereochemical variations or assay conditions. Mitigation strategies:

  • Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test individual isomers .
  • Orthogonal assays : Combine SPR (surface plasmon resonance) for affinity measurements with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Structural studies : Resolve binding modes via X-ray crystallography or molecular docking (e.g., using AutoDock Vina with PDB: 6CM4) .

Q. What advanced techniques characterize the compound’s stereochemistry and stability?

  • X-ray crystallography : Resolve absolute configuration (e.g., monoclinic P21/c space group, as seen in similar piperidine derivatives) .
  • Dynamic NMR : Study conformational flexibility in DMSO-d6 at variable temperatures (25–60°C) .
  • Forced degradation studies : Expose to UV light (ICH Q1B guidelines), acidic/alkaline conditions, and analyze degradation products via LC-MS .

Q. How can computational modeling guide mechanistic studies?

  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories in GROMACS) to identify key binding residues .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict redox potentials and tautomeric stability .
  • ADMET prediction : Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionReference
CatalystPd/C (5 wt%)
SolventDMF:Water (9:1)
Temperature80°C (reflux)
Reaction Time12–24 hours
Purification MethodSilica gel chromatography

Q. Table 2. Common Analytical Techniques for Characterization

TechniqueApplicationExample Parameters
HPLCPurity analysisC18 column, 1.0 mL/min, 254 nm
NMR (1H/13C)Structural confirmationDMSO-d6, 400 MHz
HRMSMolecular weight validationESI+, m/z 290.1753 ([M+H]+)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.